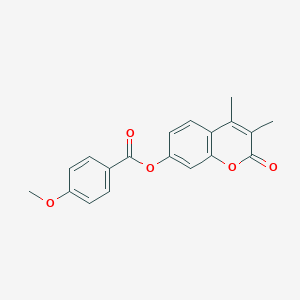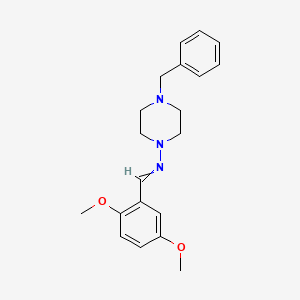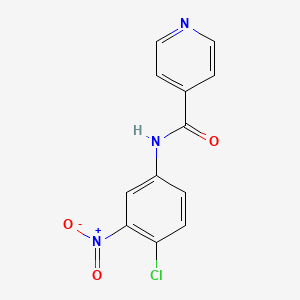
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for studying the mechanism of action of cytotoxic agents and developing new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its mechanism of action in more detail, with the aim of developing new anticancer drugs that are more effective and less toxic. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成法
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 4-(4-amino-1,2,3-benzotriazin-3-yl)butan-1-amine with thioacetic acid in the presence of acetic anhydride. The reaction results in the formation of the desired compound, which can be purified using various methods, including column chromatography, recrystallization, and HPLC.
科学的研究の応用
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to exhibit potent cytotoxicity against various cancer cell lines. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-12(16-14-15-7-9-22-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-18-19/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISYRJHVRPJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)